Hepatitis B Vaccine

Description

Properties

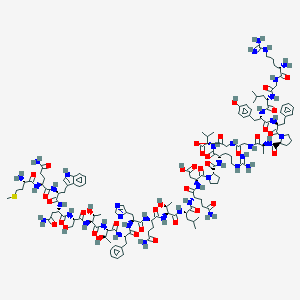

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]oxy-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H199N39O38S/c1-66(2)50-87(155-104(185)62-152-112(190)80(136)29-20-45-147-134(142)143)118(196)160-89(53-75-34-36-78(179)37-35-75)121(199)166-94(54-74-26-16-13-17-27-74)131(209)173-47-22-32-97(173)126(204)154-69(7)111(189)151-61-103(184)150-63-106(188)212-133(211)107(68(5)6)169-116(194)83(31-21-46-148-135(144)145)159-127(205)98-33-23-48-174(98)132(210)95(58-105(186)187)167-115(193)85(39-42-100(139)181)157-119(197)88(51-67(3)4)164-128(206)108(70(8)176)170-117(195)86(40-43-101(140)182)158-123(201)92(56-77-60-146-65-153-77)162-120(198)90(52-73-24-14-12-15-25-73)165-129(207)109(71(9)177)172-130(208)110(72(10)178)171-125(203)96(64-175)168-124(202)93(57-102(141)183)163-122(200)91(55-76-59-149-82-30-19-18-28-79(76)82)161-114(192)84(38-41-99(138)180)156-113(191)81(137)44-49-213-11/h12-19,24-28,30,34-37,59-60,65-72,77,80-81,83-98,107-110,149,175-179H,20-23,29,31-33,38-58,61-64,136-137H2,1-11H3,(H2,138,180)(H2,139,181)(H2,140,182)(H2,141,183)(H,150,184)(H,151,189)(H,152,190)(H,154,204)(H,155,185)(H,156,191)(H,157,197)(H,158,201)(H,159,205)(H,160,196)(H,161,192)(H,162,198)(H,163,200)(H,164,206)(H,165,207)(H,166,199)(H,167,193)(H,168,202)(H,169,194)(H,170,195)(H,171,203)(H,172,208)(H,186,187)(H4,142,143,147)(H4,144,145,148)/t69-,70+,71+,72+,77?,80-,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSXSWRZQFPVTJ-ZQQKUFEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C)C(=O)NCC(=O)NCC(=O)OC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5C=NC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H199N39O38S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3008.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-34-9 | |

| Record name | Hepatitis B virus pre-S region fragment 120-145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Development of Hepatitis B Vaccines: From Plasma to Recombinant DNA

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical and scientific journey of hepatitis B vaccine development, from the pioneering plasma-derived formulations to the advent of recombinant DNA technology. It details the core experimental methodologies, presents comparative quantitative data, and visualizes the pivotal workflows that marked this significant advancement in public health. The this compound holds the distinction of being the first anti-cancer vaccine, capable of preventing primary liver cancer, a major consequence of chronic hepatitis B infection.[1]

The Dawn of Hepatitis B Vaccination: Plasma-Derived Vaccines

The journey to a this compound began with the discovery of the "Australia Antigen" in 1965 by Dr. Baruch Blumberg, later identified as the hepatitis B surface antigen (HBsAg).[1] This discovery, for which Dr. Blumberg was awarded the Nobel Prize, paved the way for the development of a diagnostic blood test and, subsequently, the first generation of hepatitis B vaccines.[1][2]

Manufacturing and Purification Protocol

The first licensed plasma-derived this compound, Heptavax-B®, developed by Merck, was approved by the FDA in 1981.[1][3] The production process was a landmark in vaccine manufacturing, relying on the purification of HBsAg from the plasma of chronic hepatitis B carriers.

Experimental Protocol: Production of Plasma-Derived this compound (Heptavax-B®)

-

Plasma Collection: Blood plasma was collected from HBsAg-positive donors.[1]

-

Initial Purification and Inactivation: The pooled plasma underwent a series of purification and inactivation steps to remove and neutralize infectious viral particles and other pathogens.[2] This multi-step process included:

-

Ultracentrifugation: Isopycnic banding and rate zonal separation were used for the initial purification of HBsAg.[2]

-

Pepsin Digestion: The partially purified HBsAg was subjected to digestion with pepsin at a pH of 2.[2]

-

Urea (B33335) Treatment: The HBsAg was unfolded in an 8M urea solution, followed by renaturation to further disrupt viral particles.[2]

-

Gel Filtration: This step was used for further purification of the HBsAg.[2]

-

Formalin Inactivation: The purified HBsAg was treated with formaldehyde (B43269) (formalin) to inactivate any remaining infectious virus.[2]

-

Heat Treatment: The preparation was also subjected to heat treatment (pasteurization) as an additional inactivation step.[1]

-

-

Adjuvant Adsorption: The purified HBsAg was adsorbed onto an aluminum hydroxide (B78521) adjuvant to enhance the vaccine's immunogenicity.

References

Core Mechanism of Action of Recombinant Hepatitis B Surface Antigen (HBsAg) Vaccines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of recombinant Hepatitis B surface antigen (HBsAg) vaccines. It details the cellular and molecular interactions that underpin the induction of a protective immune response, presents quantitative data from key studies, outlines experimental protocols for assessing vaccine immunogenicity, and provides visualizations of the critical pathways involved.

Introduction

Recombinant Hepatitis B vaccines represent a cornerstone of global public health, offering highly effective protection against Hepatitis B virus (HBV) infection and its severe complications, including cirrhosis and hepatocellular carcinoma.[1][2] The primary active component of these vaccines is the Hepatitis B surface antigen (HBsAg), a non-infectious viral envelope protein produced using recombinant DNA technology, typically in yeast (Saccharomyces cerevisiae) or mammalian cells.[3][4] The mechanism of action is centered on the introduction of HBsAg to the host's immune system, which, without causing disease, stimulates a robust and long-lasting immune response, effectively preparing the individual to combat future viral encounters.[3] This guide will dissect the intricate immunological processes initiated by recombinant HBsAg vaccines.

Cellular and Molecular Mechanism of Action

The protective immunity conferred by recombinant HBsAg vaccines is multifaceted, involving a coordinated interplay between the innate and adaptive immune systems, culminating in the production of neutralizing antibodies and the generation of memory T and B cells.

Antigen Processing and Presentation

Following intramuscular administration, the vaccine's HBsAg, often formulated with an aluminum adjuvant, is recognized and engulfed by professional antigen-presenting cells (APCs), primarily dendritic cells (DCs) and macrophages, at the injection site.[5][6][7] The aluminum adjuvant plays a crucial role by forming a depot at the injection site, which promotes the recruitment of APCs and enhances antigen uptake.[8][9]

Once internalized by APCs, the HBsAg protein is processed through the exogenous pathway.[10] It is degraded into smaller peptide fragments within endosomes, which then fuse with vesicles containing Major Histocompatibility Complex (MHC) class II molecules.[6][10][11] The resulting peptide-MHC class II complexes are then transported to the surface of the APC for presentation to CD4+ T helper (Th) cells.[6][11] Some studies have also described a dual pathway for antigen processing, where certain HBsAg sequences can be presented by both MHC class I and class II molecules, leading to the activation of both CD4+ and CD8+ T cells.[10]

Figure 1: HBsAg Antigen Processing and Presentation by APCs.

T Cell Activation and Differentiation

The presentation of HBsAg-derived peptides by APCs to naive CD4+ T cells via the T cell receptor (TCR) is the pivotal event in initiating the adaptive immune response. This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of CD4+ T cells.[5][6] These activated T cells differentiate into distinct subsets, primarily T helper 2 (Th2) cells, which are crucial for providing help to B cells.[7][12] The production of cytokines such as Interleukin-2 (IL-2), IL-4, and IL-5 by these Th cells is essential for B cell activation and antibody production.[12][13] Some studies also indicate the induction of a Th1 response, characterized by the secretion of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which contributes to cellular immunity.[13][14]

B Cell Activation and Antibody Production

B cells can be activated in two ways: directly by recognizing the native HBsAg through their B cell receptor (BCR), which leads to a weaker initial response, or more potently through the help of activated CD4+ Th cells.[5][6][11] The interaction between an HBsAg-specific B cell and a corresponding Th cell triggers B cell proliferation and differentiation into plasma cells and memory B cells.[6][11]

Plasma cells are responsible for secreting large quantities of HBsAg-specific antibodies (anti-HBs).[6] These antibodies, primarily of the IgG isotype, are the key effectors of protection against HBV infection.[15] They neutralize the virus by binding to HBsAg on the surface of HBV particles, thereby preventing them from infecting liver cells. A serum anti-HBs titer of ≥10 mIU/mL is considered protective.[8][15]

Role of Adjuvants and Toll-Like Receptors (TLRs)

Most recombinant HBsAg vaccines are formulated with an aluminum salt adjuvant, which significantly enhances the immune response.[8][16] The mechanism of action of aluminum adjuvants is thought to involve several aspects, including the "depot effect" that prolongs antigen exposure, improved antigen uptake by APCs, and the induction of an inflammatory response at the injection site.[8][9] Aluminum adjuvants can also activate the innate immune system through pathways involving the inflammasome.[17]

Recent research has also highlighted the role of Toll-like receptors (TLRs) in the immune response to HBsAg. TLRs are pattern recognition receptors expressed on immune cells that recognize pathogen-associated molecular patterns. HBsAg has been shown to interact with TLRs, such as TLR2 and TLR4, on APCs, which can influence the subsequent adaptive immune response.[18] Newer adjuvants, such as TLR agonists (e.g., CpG oligonucleotides that activate TLR9 or other small molecules that activate TLR7/8), are being explored to further enhance vaccine immunogenicity by promoting a more robust Th1-type response.[16][19]

Figure 2: Key Signaling Events in HBsAg Vaccine-Induced Immunity.

Quantitative Data on Immune Responses

The immunogenicity of recombinant HBsAg vaccines is well-documented, with high rates of seroprotection observed in various populations.

Table 1: Humoral Immune Response to Recombinant HBsAg Vaccines

| Population | Vaccine Schedule (months) | Seroprotection Rate (Anti-HBs ≥10 mIU/mL) | Geometric Mean Titer (GMT) of Anti-HBs (mIU/mL) | Reference |

| Healthy Infants | 0, 1, 6 | 97-100% | >200 | [20] |

| Healthy Adults | 0, 1, 6 | 90-95% | Varies by study | [15] |

| Hemodialysis Patients | 0, 1, 2, 6 (double dose) | Lower than healthy adults | Lower than healthy adults | [21] |

Table 2: Cellular Immune Response to Recombinant HBsAg Vaccines

| Population | Assay | Measured Response | Key Findings | Reference |

| Healthy Adults | Lymphocyte Proliferation | HBsAg-specific proliferation | Proliferative response correlates with anti-HBs levels. | [22] |

| Healthy Adults | ELISpot | IFN-γ and IL-4 secreting cells | Responders show a strong T cell response. | [3] |

| HIV-positive Adults | Flow Cytometry | TNF-α and IL-2 producing T cells | Standard vaccination induces TNF-α and IL-2 from CD4+ T cells. | [13] |

| Hemodialysis Patients | Flow Cytometry | Polyfunctional HBV-reactive T cells | HBV-reactive T cells are present even in humoral non-responders. | [21] |

Detailed Methodologies for Key Experiments

Quantification of Anti-HBsAg Antibodies by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying antibodies. For anti-HBsAg, a sandwich ELISA is commonly employed.

Protocol:

-

Coating: Microtiter plates are coated with recombinant HBsAg and incubated overnight at 4°C.[2]

-

Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

-

Blocking: Remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[23]

-

Sample Incubation: Serum or plasma samples, along with a standard curve of known anti-HBs concentrations, are added to the wells and incubated for 1-2 hours at 37°C.[24]

-

Washing: Unbound antibodies are removed by washing.

-

Detection Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to human IgG is added to each well and incubated for 1 hour at 37°C.[4]

-

Washing: Unbound conjugate is removed by washing.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[24]

-

Stopping Reaction: The reaction is stopped by the addition of an acid (e.g., sulfuric acid).[24]

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[24] The concentration of anti-HBs in the samples is determined by interpolating their absorbance values against the standard curve.

Figure 3: Experimental Workflow for Anti-HBsAg ELISA.

Enumeration of IFN-γ Secreting Cells by ELISpot

Principle: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

Protocol:

-

Plate Coating: An ELISpot plate with a PVDF membrane is pre-wetted with ethanol (B145695) and then coated with a capture antibody specific for IFN-γ overnight at 4°C.[25]

-

Washing and Blocking: The plate is washed and blocked with cell culture medium to prevent non-specific binding.[25]

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated individuals are plated in the wells in the presence of HBsAg (stimulant) or a negative control.[26] A positive control (e.g., PHA) is also included.

-

Incubation: The plate is incubated for 18-48 hours at 37°C in a CO2 incubator, allowing the cells to secrete IFN-γ, which is captured by the antibody on the membrane.[25]

-

Washing: The cells are washed away, leaving the captured cytokine.

-

Detection Antibody: A biotinylated detection antibody specific for IFN-γ is added and incubated for 2 hours at room temperature.[25][26]

-

Washing: Unbound detection antibody is removed.

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase - ALP) is added and incubated for 1 hour at room temperature.[25][26]

-

Washing: Unbound enzyme conjugate is removed.

-

Substrate Addition: A precipitating substrate (e.g., BCIP/NBT) is added, which forms a colored spot at the location of each cytokine-secreting cell.

-

Data Acquisition: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.

Phenotypic Analysis of T Cell Subsets by Flow Cytometry

Principle: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It is used to identify and quantify different T cell populations based on their expression of specific cell surface and intracellular markers.

Protocol:

-

Cell Preparation: PBMCs are isolated from whole blood.

-

In Vitro Stimulation: Cells are stimulated in vitro with HBsAg for a defined period to induce the expression of activation markers and cytokines.

-

Surface Staining: The cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies against surface markers such as CD3 (pan T cell marker), CD4 (T helper cells), and CD8 (cytotoxic T cells).[27]

-

Fixation and Permeabilization: If intracellular cytokine staining is required, the cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

-

Intracellular Staining: The permeabilized cells are incubated with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[21]

-

Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each cell for each marker.

-

Data Analysis: The data is analyzed using specialized software to identify and quantify different T cell populations (e.g., HBsAg-specific CD4+ T cells producing IFN-γ).[21]

Conclusion

The mechanism of action of recombinant HBsAg vaccines is a well-orchestrated process that effectively mimics the natural immune response to HBV without the risk of infection. The vaccine leverages the principles of antigen presentation and T cell-B cell collaboration to induce a potent humoral response characterized by the production of neutralizing anti-HBs antibodies. Furthermore, it establishes long-term immunological memory through the generation of memory T and B cells, ensuring durable protection. A thorough understanding of these mechanisms, supported by quantitative analysis of the immune response and the application of detailed experimental protocols, is essential for the continued development and improvement of hepatitis B vaccines and for addressing the challenges of vaccine non-responsiveness in certain populations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. wjgnet.com [wjgnet.com]

- 4. access.wiener-lab.com [access.wiener-lab.com]

- 5. Hepatitis B Vaccine and Immunoglobulin: Key Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Immune response against HBsAg vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Next-generation sequencing analysis of the human T-cell and B-cell receptor repertoire diversity before and after hepatitis B vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Association of Systemic Inflammatory Response with this compound Unresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatitis B Vaccination Induced TNF-α- and IL-2-Producing T Cell Responses in HIV− Healthy Individuals Higher than in HIV+ Individuals Who Received the Same Vaccination Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immune Responses to HBV Vaccine in People Living with HIV (PLWHs) Who Achieved Successful Treatment: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decreased placental TLR3 is associated with hepatitis B virus vaccine responsiveness in infants born to HBsAg-positive mothers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel TLR7 agonist as adjuvant to stimulate high quality HBsAg-specific immune responses in an HBV mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Immunizations with hepatitis B viral antigens and a TLR7/8 agonist adjuvant induce antigen-specific immune responses in HBV-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytokine and Chemokine Responses in the Acute Phase of Hepatitis B Virus Replication in Naive and Previously Vaccinated Blood and Plasma Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Robust this compound-reactive T cell responses in failed humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Long term persistence of T cell memory to HBsAg after hepatitis B vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. sceti.co.jp [sceti.co.jp]

- 25. stella.mabtech.com [stella.mabtech.com]

- 26. Preclinical evaluation of therapeutic vaccines for chronic hepatitis B that stimulate antiviral activities of T cells and NKT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Characterization of the T cell recognition of hepatitis B surface antigen (HBsAg) by good and poor responders to hepatitis B vaccines - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Immunity: A Technical Guide on the Role of Neutralizing Antibodies in Prophylactic Hepatitis B Vaccination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of neutralizing antibodies in the prophylactic vaccination against Hepatitis B virus (HBV). It delves into the mechanisms of antibody-mediated protection, the methodologies for their quantification, the established correlates of immunity, and the challenges posed by viral escape. This document is intended to serve as a comprehensive resource for professionals engaged in HBV research and the development of next-generation vaccines and immunotherapeutics.

The Mechanism of Neutralizing Antibody-Mediated Protection

Prophylactic hepatitis B vaccines are designed to elicit a robust humoral immune response, leading to the production of neutralizing antibodies. These antibodies are the primary mediators of protection against HBV infection.

The principal target of neutralizing antibodies is the Hepatitis B surface antigen (HBsAg), a protein complex embedded in the viral envelope. Specifically, the "a" determinant, a highly conserved region within the major hydrophilic region of HBsAg, is the main target for vaccine-induced neutralizing antibodies.[1][2] This region is critical for the virus's attachment to and entry into hepatocytes.

Neutralizing antibodies confer protection through several mechanisms:

-

Steric Hindrance: By binding to the "a" determinant and other critical epitopes on HBsAg, neutralizing antibodies physically block the interaction between the virus and its cellular receptor on hepatocytes, the sodium taurocholate cotransporting polypeptide (NTCP). This prevents viral entry, the initial and essential step in the infection process.

-

Immune Complex Formation and Clearance: Antibodies can bind to circulating virions and subviral particles, forming immune complexes. These complexes are then recognized and cleared by phagocytic cells of the immune system, such as macrophages, through Fc-gamma receptor-mediated uptake.[3]

-

Intracellular Neutralization: Emerging evidence suggests that some antibodies can be taken up by infected cells and can block the release of new viral particles, effectively halting the spread of the infection from within.[3][4]

The induction of a potent and durable neutralizing antibody response is the cornerstone of successful prophylactic hepatitis B vaccination, providing long-term immunity against subsequent HBV exposure.

Correlates of Protection: Quantifying Immunity

A key aspect of vaccine development and clinical practice is the ability to measure and interpret the immune response. For hepatitis B vaccines, a well-established serological marker correlates with protection against infection.

The internationally accepted correlate of protection is an antibody to HBsAg (anti-HBs) concentration of ≥10 milli-international units per milliliter (mIU/mL) .[5][6][7] Individuals who achieve this antibody level after a complete vaccination series are considered to be seroprotected and have a very low risk of developing clinical hepatitis B. It is important to note that while this titer is a reliable marker, some individuals with lower or undetectable levels may still be protected due to anamnestic immune memory.[5][8]

The persistence of anti-HBs titers is influenced by the peak level achieved after the primary vaccination series.[8] Although titers wane over time, immune memory, mediated by B and T lymphocytes, can persist for decades, enabling a rapid and robust antibody response upon re-exposure to HBV.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to hepatitis B vaccination and neutralizing antibody responses.

Table 1: Correlates of Protection and Vaccine Response Rates

| Parameter | Value | Reference |

| Protective Anti-HBs Titer | ≥10 mIU/mL | [5][6][7] |

| Vaccine Response Rate (Healthy Infants) | ~95% | [6] |

| Vaccine Response Rate (Healthy Adults <40 years) | >90% | [6] |

| Anti-HBs after 1st Dose (Infants) | 25% ≥10 mIU/mL | [6] |

| Anti-HBs after 2nd Dose (Infants) | 63% ≥10 mIU/mL | [6] |

| Anti-HBs after 1st Dose (Adults <40 years) | 30-55% ≥10 mIU/mL | [6] |

| Anti-HBs after 2nd Dose (Adults <40 years) | 75% ≥10 mIU/mL | [6] |

Table 2: Prevalence of Vaccine Escape Mutations

| Population/Region | Prevalence of "a" determinant VEMs | Reference |

| Taiwan (post-universal vaccination) | Increased from 7% to 28.1% | [10] |

| Various studies (dependent on age, region) | 0.7% to 28% | [11] |

| Chronic HBV patients in Egypt (MHR variants) | 14.8% - 50% | [11] |

| Genotype D patients (at least one VEM) | 17.7% | [12] |

Experimental Protocols

Accurate measurement of neutralizing antibodies is crucial for vaccine evaluation and clinical management. The following are outlines of key experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HBs Quantification

This is the most common method for determining anti-HBs titers.

Principle: This assay quantifies the amount of anti-HBs antibodies in a serum or plasma sample by their ability to bind to HBsAg coated on a solid phase (e.g., a microplate well).

Methodology:

-

Coating: Microplate wells are coated with a known concentration of recombinant HBsAg.

-

Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin).

-

Sample Incubation: Patient serum or plasma, along with a series of standards with known anti-HBs concentrations, are added to the wells. If anti-HBs is present, it will bind to the coated HBsAg.

-

Washing: Unbound antibodies and other serum components are washed away.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to human IgG is added.

-

Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

-

Measurement: The optical density of the color change is measured using a spectrophotometer. The concentration of anti-HBs in the sample is determined by comparing its optical density to the standard curve.

In Vitro Neutralization Assay

This assay directly measures the functional ability of antibodies to prevent HBV infection of susceptible cells.

Principle: This assay assesses the ability of antibodies in a serum sample to inhibit the infection of a permissive cell line (e.g., HepaRG or HepG2-NTCP) by a known amount of HBV.

Methodology:

-

Cell Culture: A susceptible cell line, such as HepaRG cells differentiated into hepatocyte-like cells or HepG2 cells engineered to express the NTCP receptor, is cultured in multi-well plates.

-

Virus-Antibody Incubation: A standardized amount of infectious HBV is pre-incubated with serial dilutions of the test serum or plasma for a defined period (e.g., 2 hours at 37°C) to allow antibodies to bind to the virus.

-

Infection: The virus-antibody mixture is then added to the cultured cells and incubated for several hours to allow for viral entry.

-

Washing and Culture: The inoculum is removed, and the cells are washed and maintained in culture for several days to allow for viral replication and gene expression.

-

Quantification of Infection: The level of HBV infection is quantified by measuring a viral marker, such as the secretion of HBsAg or HBeAg into the culture supernatant, or by measuring intracellular HBV DNA or RNA.

-

Data Analysis: The percentage of neutralization is calculated for each serum dilution by comparing the level of infection in the presence of the serum to the level of infection with the virus alone. The 50% inhibitory concentration (IC50) or the maximum fold dilution required to produce ≥50% inhibition (MDF50) is often used as the quantitative index of neutralization activity.[13]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate critical pathways and workflows related to neutralizing antibodies in hepatitis B vaccination.

References

- 1. Hepatitis B vaccination: Are escape mutant viruses a matter of concern? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel Mechanism of Antibodies to Hepatitis B Virus in Blocking Viral Particle Release from Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel mechanism of antibodies to hepatitis B virus in blocking viral particle release from cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Prevention of Hepatitis B Virus Infection in the United States: Recommendations of the Advisory Committee on Immunization Practices | MMWR [cdc.gov]

- 7. Insights into induction of the immune response by the this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Protection and antibody levels 35 years after primary series with this compound and response to a booster dose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting this compound escape using immunogenetics in Bangladeshi infants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Robust in vitro assay for analyzing the neutralization activity of serum specimens against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

Immunological Basis for T-Cell Response in Therapeutic Hepatitis B Vaccines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B (CHB) infection, affecting over 250 million individuals globally, remains a significant cause of liver cirrhosis and hepatocellular carcinoma.[1] Current antiviral therapies can suppress Hepatitis B Virus (HBV) replication but rarely lead to a functional cure, primarily due to the persistence of covalently closed circular DNA (cccDNA) and a state of profound T-cell dysfunction.[2][3] Therapeutic vaccination has emerged as a promising strategy to overcome this immune tolerance and achieve sustained virological control by reinvigorating the host's own T-cell response.[4][5] This technical guide provides a comprehensive overview of the immunological underpinnings of T-cell responses to therapeutic HBV vaccines, detailing the mechanisms of T-cell exhaustion, the rationale behind various vaccine platforms, and the methodologies used to evaluate their immunogenicity and efficacy.

The Central Role of T-Cells in HBV Control and Dysfunction in Chronic Infection

The natural course of HBV infection is largely determined by the vigor and breadth of the host's T-cell response. In acute HBV infection that resolves, a robust, polyclonal, and multispecific CD4+ and CD8+ T-cell response is critical for viral clearance.[3][6] CD8+ cytotoxic T-lymphocytes (CTLs) are the primary effectors, responsible for eliminating infected hepatocytes through both cytolytic and non-cytolytic mechanisms.[6] The non-cytolytic clearance is mediated mainly by cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which suppress HBV replication without destroying the infected cells.[6] CD4+ helper T-cells are crucial for orchestrating this response, providing help to B-cells for antibody production and, critically, for the priming and maintenance of functional CD8+ T-cells.[3][7]

In chronic HBV infection, this effective T-cell response is absent or severely impaired, a state often referred to as T-cell exhaustion.[8][9] This dysfunction is driven by the persistent high load of viral antigens, particularly Hepatitis B surface antigen (HBsAg).[10] Exhausted T-cells are characterized by:

-

Progressive loss of effector functions: This begins with a diminished capacity to produce IL-2 and proliferate, followed by a loss of TNF-α production, and finally, a failure to secrete IFN-γ.[8]

-

Upregulation of inhibitory receptors: Programmed cell death protein 1 (PD-1) is a hallmark of T-cell exhaustion, but other receptors like CTLA-4, TIM-3, and LAG-3 also contribute to the dysfunctional state.[2][8][11]

-

Altered transcriptional profiles: Key transcription factors associated with effector T-cell differentiation are downregulated, while those associated with exhaustion are upregulated.

The liver's unique tolerogenic environment, rich in immunosuppressive cytokines like IL-10 and TGF-β, and populated by regulatory immune cells, further exacerbates T-cell exhaustion.[2][10]

Rationale and Strategies for Therapeutic HBV Vaccination

The primary goal of therapeutic HBV vaccination is to break the state of immune tolerance and elicit a de novo or reinvigorated T-cell response capable of controlling HBV infection.[12] Various vaccine platforms are being explored, each with distinct mechanisms for antigen presentation and T-cell activation.

Protein/Peptide-Based Vaccines

These vaccines utilize recombinant HBV proteins (e.g., HBsAg, HBcAg) or synthetic peptides representing specific T-cell epitopes.[13][14] They are often formulated with adjuvants to enhance their immunogenicity.[15] For example, the addition of a TLR7 agonist has been shown to induce Th1-type immune responses and break immune tolerance in mouse models.[15]

Viral Vector-Based Vaccines

This approach uses replication-deficient viruses, such as adenoviruses or Modified Vaccinia Ankara (MVA), to deliver HBV antigens into host cells.[12][16] This allows for endogenous processing and presentation of the antigens on MHC class I molecules, leading to a potent CD8+ T-cell response.[12] The TherVacB vaccine, for instance, employs a heterologous prime-boost strategy, using protein antigens to prime the immune system, followed by an MVA vector boost to enhance the cellular immune response.[16][17][18][19]

DNA-Based Vaccines

Plasmid DNA encoding HBV antigens can be directly injected, leading to the in vivo expression of the antigens and subsequent T-cell priming.[14][20] DNA vaccines have the advantage of inducing both CD4+ and CD8+ T-cell responses.[14]

Dendritic Cell (DC)-Based Vaccines

This personalized immunotherapy involves isolating a patient's own dendritic cells, loading them with HBV antigens ex vivo, and then re-infusing them.[21][22] These "primed" DCs can then efficiently present the antigens to T-cells in vivo, initiating a robust immune response.[21]

Enhancing T-Cell Responses: Adjuvants and Combination Therapies

To overcome the profound T-cell exhaustion in CHB, therapeutic vaccines are often combined with other immunomodulatory agents.

-

Adjuvants: These substances are co-administered with the vaccine to boost the immune response. Adjuvants like CpG oligonucleotides (a TLR9 agonist) and poly I:C (a TLR3 agonist) can promote a Th1-biased response, which is crucial for viral clearance.[23]

-

Checkpoint Inhibitors: Antibodies that block inhibitory receptors like PD-1 (e.g., nivolumab) can "release the brakes" on exhausted T-cells, restoring their effector functions.[2][4] Combining checkpoint inhibitors with therapeutic vaccination has shown synergistic effects in preclinical models and early human studies.[4][5]

Quantitative Analysis of T-Cell Responses in Therapeutic Vaccine Trials

The evaluation of T-cell responses is a critical component of clinical trials for therapeutic HBV vaccines. Key metrics include the frequency, functionality, and breadth of the HBV-specific T-cell response.

| Vaccine Candidate | Vaccine Type | Key T-Cell Response Findings | HBsAg Reduction/Loss | Viral Load Reduction | Reference(s) |

| GS-4774 | Yeast-based (Saccharomyces cerevisiae) | Increased production of IFN-γ, TNF-α, and IL-2 by HBV-specific CD8+ T-cells.[8] | No significant reduction in HBsAg levels.[8][14][24] Three patients on the highest dose had HBsAg reductions between -0.94 and -3.89 log10 at 48 weeks.[10] | Not the primary endpoint in virally suppressed patients. | [4][8][10][14][24] |

| BRII-179 (VBI-2601) | Recombinant protein (pre-S1, pre-S2, S antigens) | Induced broad antibody and T-cell responses.[25] | At week 36, 24.6% of patients treated with BRII-179 + PEG-IFNα had HBsAg loss, compared to 14% with placebo + PEG-IFNα.[25] | Data not specified. | [25] |

| TherVacB | Heterologous prime-boost (protein + MVA vector) | Designed to induce both antibody and strong, multifunctional CD4+ and CD8+ T-cell responses.[17][19][26] Phase Ia in healthy volunteers showed desired immune responses.[18] | Phase Ib/IIa trial in patients is ongoing.[17][18][19][26] | Phase Ib/IIa trial in patients is ongoing. | [17][18][19][26][27] |

| ChAdOx1-HBV | Chimpanzee adenovirus vector | Induced high-magnitude T-cell responses against core, polymerase, and surface antigens in healthy volunteers; responses were lower in CHB patients.[9] T-cells were predominantly CD8+ and produced IFN-γ, TNF-α, or IL-2.[9] | Data not specified. | Data not specified. | [9] |

| AdC6-gDHBV2 | Chimpanzee adenovirus vector with checkpoint modifier (HSV gD) | Stimulated potent and broad CD8+ T-cell responses in mice.[2][28] Frequencies of IFN-γ–producing CD8+ T-cells inversely correlated with viral loads and HBsAg levels.[2][28] | Pronounced and sustained declines in circulating HBsAg in a mouse model.[2][28] | Pronounced and sustained declines in circulating HBV DNA in a mouse model.[2][28] | [2][28] |

Key Experimental Protocols

IFN-γ ELISpot Assay for Quantifying HBV-Specific T-Cells

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with HBV-specific peptide pools in wells coated with an anti-IFN-γ capture antibody. If a T-cell recognizes its cognate peptide, it secretes IFN-γ, which is captured by the antibody on the plate membrane. A secondary, enzyme-conjugated antibody and a substrate are then used to visualize each "spot," where each spot represents a single IFN-γ-secreting cell.

Detailed Methodology:

-

Plate Coating (Day 1):

-

Cell Plating (Day 2):

-

Wash the plate six times with sterile water to remove unbound antibody.[12]

-

Block the membrane by adding 150-200 µL of blocking solution (e.g., RPMI-1640 with 10% fetal bovine serum) to each well and incubate for at least 2 hours at 37°C.[5][15]

-

Isolate PBMCs from patient blood using density-gradient centrifugation (e.g., Ficoll).[29][30]

-

Resuspend PBMCs in culture medium and perform a cell count.

-

Decant the blocking solution from the plate.

-

Add HBV peptide pools (e.g., overlapping peptides covering core, polymerase, and envelope proteins) to the respective wells.[12][29] Include a negative control (e.g., DMSO) and a positive control (e.g., phytohemagglutinin).[29]

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[31]

-

-

Plate Development (Day 3):

-

Wash the plate six times with PBS to remove the cells.[12]

-

Add 100 µL of biotinylated anti-IFN-γ detection antibody (e.g., 0.5 µg/mL) to each well and incubate for 2 hours at room temperature.[12]

-

Wash the plate six times with PBS.[12]

-

Add 100 µL of streptavidin-alkaline phosphatase (ALP) conjugate and incubate for 30 minutes at room temperature.[12]

-

Wash the plate six times with PBS.[12]

-

Add 50-100 µL of a substrate solution (e.g., BCIP/NBT or AEC) to each well.[5][12]

-

Monitor spot development and stop the reaction by washing with water.[5]

-

Allow the plate to dry completely before counting the spots using an automated ELISpot reader. The results are typically expressed as spot-forming units (SFUs) per million PBMCs.

-

Flow Cytometry for Phenotyping and Functional Analysis of T-Cells

Flow cytometry allows for the multi-parameter analysis of individual cells in a heterogeneous population. It is used to determine the frequency, phenotype (e.g., memory vs. effector, expression of exhaustion markers), and function (e.g., intracellular cytokine production, degranulation) of HBV-specific T-cells.

Principle: Cells are stained with fluorochrome-conjugated antibodies that bind to specific cell surface or intracellular proteins. The stained cells are then passed in a single file through a laser beam, and the scattered light and emitted fluorescence are detected and analyzed.

Detailed Methodology (for Intracellular Cytokine Staining):

-

Cell Stimulation:

-

Isolate PBMCs as described for the ELISpot assay.

-

Stimulate 1-2 x 10^6 PBMCs with HBV peptide pools in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours at 37°C. This allows cytokines to accumulate inside the cell.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain the cells with antibodies against surface markers such as CD3, CD4, CD8, and exhaustion markers like PD-1, TIM-3, etc. Incubate for 30 minutes on ice in the dark.[32]

-

Wash the cells to remove unbound antibodies.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 10-20 minutes at room temperature.[32][33]

-

Wash the cells.

-

Permeabilize the cells using a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent) to allow antibodies to access intracellular targets.[32][33]

-

-

Intracellular Staining:

-

Stain the permeabilized cells with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and/or effector molecules (e.g., Granzyme B). Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using specialized software (e.g., FlowJo). This involves "gating" on the cell populations of interest (e.g., gating on lymphocytes, then CD3+ T-cells, then CD8+ T-cells) to determine the percentage of cells expressing the markers of interest.

-

Visualizing the Immunological Pathways

T-Cell Activation by a Therapeutic Vaccine

Caption: Workflow of T-cell activation by a therapeutic HBV vaccine.

Signaling Pathway of T-Cell Exhaustion in Chronic HBV

Caption: Inhibitory signaling pathway leading to T-cell exhaustion in CHB.

Experimental Workflow for Assessing T-Cell Response

Caption: Workflow for analyzing T-cell responses to HBV therapeutic vaccines.

Conclusion and Future Directions

The immunological basis for therapeutic HBV vaccination lies in overcoming the profound T-cell exhaustion that characterizes chronic infection. The field is rapidly advancing, with a deeper understanding of the molecular mechanisms of T-cell dysfunction guiding the development of more potent and sophisticated vaccine strategies. Heterologous prime-boost regimens, the inclusion of novel adjuvants, and combination therapies with checkpoint inhibitors represent the forefront of this research. While clinical trial results have been mixed, with some vaccines demonstrating robust T-cell activation without significant clinical benefit in terms of HBsAg loss, they provide invaluable insights. The strong immunogenicity observed with several candidates, particularly in eliciting polyfunctional CD8+ T-cells, is encouraging.

Future success will likely depend on multi-pronged approaches that simultaneously reduce the viral antigen load, reverse T-cell exhaustion, and provide a powerful stimulus for a broad and functional antiviral T-cell response. Continued research into the optimal combination of vaccine platforms, adjuvants, and immunomodulators, guided by rigorous quantitative analysis of the resulting T-cell response, will be paramount in the quest for a functional cure for chronic hepatitis B.

References

- 1. Optimized ex vivo stimulation identifies multi-functional HBV-specific T cells in a majority of chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A therapeutic HBV vaccine containing a checkpoint modifier enhances CD8+ T cell and antiviral responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of therapeutic vaccines for chronic hepatitis B that stimulate antiviral activities of T cells and NKT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globeimmune.com [globeimmune.com]

- 5. ice-hbv.org [ice-hbv.org]

- 6. High frequency of circulating HBcAg-specific CD8 T cells in hepatitis B infection: a flow cytometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Combined GS-4774 and Tenofovir Therapy Can Improve HBV-Specific T-Cell Responses in Patients With Chronic Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HBV001: Phase I study evaluating the safety and immunogenicity of the therapeutic vaccine ChAdOx1-HBV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ice-hbv.org [ice-hbv.org]

- 13. Viral Load Affects the Immune Response to HBV in Mice With Humanized Immune System and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. corevih-bretagne.fr [corevih-bretagne.fr]

- 15. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]

- 16. A novel therapeutic HBV vaccine candidate induces strong polyfunctional cytotoxic T cell responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. About TherVacB: New Concept to fight Chronic Hepatitis B [thervacb.eu]

- 18. Therapeutic vaccine for chronic hepatitis B enters first clinical trial in patients | German Center for Infection Research [dzif.de]

- 19. Therapeutic vaccine for hepatitis B enters first clinical trial - TUM [tum.de]

- 20. journals.asm.org [journals.asm.org]

- 21. Phenotypic CD8 T cell profiling in chronic hepatitis B to predict HBV-specific CD8 T cell susceptibility to functional restoration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An optimized protocol for the generation of HBV viral antigen-specific T lymphocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Flow Cytometry Protocols [bdbiosciences.com]

- 24. Randomized phase II study of GS-4774 as a therapeutic vaccine in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Interim results show Brii’s therapeutic HBV vaccine induces immune response | BioWorld [bioworld.com]

- 26. Project Begins Patient Trial for Chronic Hepatitis B [thervacb.eu]

- 27. UKE - Institute for Infection Research and Vaccine Development - IIRVD - TherVacB Phase 1a clinical trial [uke.de]

- 28. JCI Insight - A therapeutic HBV vaccine containing a checkpoint modifier enhances CD8+ T cell and antiviral responses [insight.jci.org]

- 29. Routine evaluation of HBV-specific T cell reactivity in chronic hepatitis B using a broad-spectrum T-cell epitope peptide library and ELISpot assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. research.pasteur.fr [research.pasteur.fr]

- 31. mstechno.co.jp [mstechno.co.jp]

- 32. protocols.io [protocols.io]

- 33. ulab360.com [ulab360.com]

A Technical Guide to the Molecular Virology of Hepatitis B Virus and the Challenge of Vaccine Escape Mutants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular biology of the Hepatitis B Virus (HBV), a persistent global health challenge. It details the viral replication cycle, the function of viral proteins, and critically, the emergence of vaccine escape mutants that threaten current immunisation strategies. This guide consolidates quantitative data on mutant prevalence, details key experimental methodologies, and provides visual representations of complex biological and experimental processes to support advanced research and development efforts.

The Molecular Virology of Hepatitis B Virus

Hepatitis B Virus is a small, enveloped DNA virus and the prototype member of the Hepadnaviridae family.[1] The infectious virion, known as the Dane particle, is approximately 42 nm in diameter and consists of a lipid envelope containing Hepatitis B surface antigens (HBsAg) surrounding an icosahedral nucleocapsid.[1][2] This nucleocapsid encloses the viral genome and the viral polymerase.[2]

The HBV Genome and its Replication Intermediate

The HBV genome is a unique, partially double-stranded relaxed circular DNA (rcDNA) of approximately 3.2 kb.[1][2][3] One strand (the minus-strand) is complete and covalently linked to the viral polymerase, while the plus-strand is incomplete.[2][4] Upon infection of a hepatocyte, the rcDNA is delivered to the nucleus where host cell enzymes repair it, converting it into a stable, episomal minichromosome known as covalently closed circular DNA (cccDNA).[4][5]

This cccDNA is the transcriptional template for all viral mRNAs and is the primary reason for the persistence of HBV infection, as it is not targeted by current antiviral therapies and can remain in the hepatocyte nucleus for the life of the cell.[5][6][7]

Viral Proteins and Their Functions

The compact HBV genome contains four overlapping open reading frames (ORFs) that encode for several key proteins:[8][9]

-

Hepatitis B Surface Antigen (HBsAg): Comprising three proteins (Small, Middle, and Large), HBsAg is the major component of the viral envelope and is involved in receptor binding and entry into hepatocytes.[2][10] It is also produced in vast excess as non-infectious subviral particles, which may act as decoys for the host immune system.[2][11]

-

Hepatitis B Core Antigen (HBcAg): This protein self-assembles to form the icosahedral nucleocapsid that encloses the viral genome and polymerase.[2][11] It plays a crucial structural role and is also involved in regulating viral gene transcription in the nucleus.[11]

-

Hepatitis B e Antigen (HBeAg): Derived from the same ORF as HBcAg but with an additional precore sequence, HBeAg is a secreted protein that is not essential for viral replication but is thought to function as an immunomodulator, helping to establish persistent infection.[2][3]

-

DNA Polymerase (Pol): A multifunctional enzyme with reverse transcriptase, DNA-dependent DNA polymerase, and RNase H activity.[2][12] It is essential for the reverse transcription of the pregenomic RNA into the rcDNA genome.[4][8]

-

Hepatitis B x Protein (HBx): A small regulatory protein that is crucial for the initiation of viral replication.[2] It acts as a transcriptional co-activator, modulating host signaling pathways to create a favorable environment for viral gene expression and replication from the cccDNA template.[2][6]

The HBV Replication Cycle

The replication of HBV is a complex process involving a unique reverse transcription step for a DNA virus.[13][14]

-

Attachment and Entry: The virus attaches to hepatocytes via the large HBsAg protein binding to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the cell surface, followed by endocytosis.[8][12]

-

Nuclear Import: The nucleocapsid is released into the cytoplasm and transported to the nucleus. The viral rcDNA genome is then released into the nucleus through the nuclear pore complex.[5][15]

-

cccDNA Formation: Host DNA repair machinery converts the rcDNA into the stable cccDNA minichromosome.[4][15]

-

Transcription: Host RNA polymerase II transcribes the cccDNA into several viral mRNAs, including the pregenomic RNA (pgRNA), which is longer than the genome itself.[1][5]

-

Translation: Viral mRNAs are exported to the cytoplasm and translated into the viral proteins (HBsAg, HBcAg, Pol, HBx).[15]

-

Encapsidation: The viral polymerase binds to the pgRNA, and this complex is packaged into newly formed nucleocapsids made of HBcAg.[5]

-

Reverse Transcription: Inside the nucleocapsid, the polymerase synthesizes the minus-strand DNA using the pgRNA as a template. The pgRNA is subsequently degraded, and the plus-strand DNA is synthesized, resulting in the mature rcDNA-containing nucleocapsid.[4][8]

-

Maturation and Egress: These mature nucleocapsids can either be enveloped by HBsAg-containing membranes in the endoplasmic reticulum and secreted from the cell as new virions, or they can be recycled back to the nucleus to amplify the pool of cccDNA.[8][12][15]

HBV Vaccine and the Emergence of Escape Mutants

The HBV vaccine, a cornerstone of global public health, typically contains recombinant HBsAg. It induces a protective immune response primarily through the production of neutralizing antibodies against HBsAg.[13]

The 'a' Determinant: The Achilles' Heel

The primary target for these neutralizing antibodies is a conformational epitope within the major hydrophilic region (MHR) of HBsAg, known as the 'a' determinant.[5][13] This region, spanning amino acids 124-147, is highly conserved across all HBV genotypes and is critical for inducing a broadly protective immune response.[6][13]

Mechanism of Vaccine Escape

Vaccine escape mutants arise from amino acid substitutions within the S gene, particularly in the 'a' determinant.[3][13] These mutations can alter the three-dimensional structure of the HBsAg protein.[13] This conformational change prevents the binding of vaccine-induced neutralizing antibodies, allowing the mutant virus to evade the host's immune response and establish infection in vaccinated individuals, a phenomenon known as "breakthrough infection".[3][13] The selection pressure exerted by widespread vaccination programs can favor the emergence and propagation of these mutant strains.[3]

Key Vaccine Escape Mutations

While numerous mutations have been identified, the substitution of glycine (B1666218) to arginine at codon 145 (G145R) is the most well-characterized and frequently reported vaccine escape mutation.[7][13] However, a wide array of other clinically significant mutations have been documented globally.

Quantitative Analysis of Vaccine Escape Mutants

The prevalence of vaccine escape mutations varies significantly by geographic region, HBV genotype, and the population studied. The following tables summarize findings from large-scale and regional studies, providing quantitative data on the frequency of these critical mutations.

Table 1: Prevalence of Common 'a' Determinant Escape Mutations (Global Sequence Analysis) Data synthesized from a study of 6,479 full-length HBV genome sequences.[16]

| Mutation (Codon Change) | Overall Prevalence (%) | Most Frequent In Genotype(s) |

| I/T126S | 1.8% | C (3.9%) |

| G145R | 1.2% | G (5.0%), D (2.5%), C (2.1%) |

| M133T | 1.2% | C (1.9%) |

| Q129R | 1.0% | B (2.2%) |

| I/T126A | 0.8% | B (2.8%) |

| P120T | 0.8% | A (3.2%) |

Table 2: Regional Prevalence of 'a' Determinant Mutations in Chronic HBV Patients Data from a study of 123 chronic HBV patients in Upper Egypt.[17]

| Mutation (Codon Change) | Number of Patients (n=20 with mutations) | Prevalence within Mutant Cohort (%) |

| S143L | 5 | 25.0% |

| G145R/A | 4 | 20.0% |

| T115S | 3 | 15.0% |

| P120T/S | 3 | 15.0% |

| D144E/A | 3 | 15.0% |

| Q129R | 2 | 10.0% |

| M133T | 2 | 10.0% |

| T126S | 1 | 5.0% |

Table 3: Frequency of G145R Mutant in Different Patient Cohorts Data from a study evaluating G145R as a minor strain in mother-to-child transmission.[18]

| Patient Cohort | Total Patients (n) | Patients with G145R (%) | G145R as Major Strain | G145R as Minor Strain |

| Breakthrough Infection (Children) | 25 | 24.0% (6/25) | 2 | 4 |

| Control (Unvaccinated/Untreated) | 126 | 10.3% (13/126) | 0 | 13 |

| Pregnant Women | 31 | 12.9% (4/31) | 0 | 4 |

Key Experimental Methodologies

The identification and characterization of HBV vaccine escape mutants rely on a standard set of molecular biology techniques. The following sections provide an overview of the core protocols.

HBV DNA Extraction from Serum

Principle: To isolate viral DNA from patient serum, removing proteins and other inhibitors that could interfere with downstream applications like PCR.

Protocol Overview (Silica-based method):

-

Lysis: 100 µL of serum is mixed with a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and a detergent (e.g., Triton X-100). This disrupts the viral envelope and capsid. A proteinase K digestion step may be included to degrade viral and host proteins.

-

Binding: A suspension of silica (B1680970) particles is added to the lysate. In the high-salt environment of the lysis buffer, DNA selectively binds to the silica surface.

-

Washing: The silica-DNA complex is pelleted by centrifugation. The supernatant is discarded, and the pellet is washed multiple times with wash buffers (typically containing ethanol) to remove salts, proteins, and other contaminants.

-

Elution: The purified silica-DNA complex is dried to remove all ethanol. The DNA is then eluted from the silica particles by resuspending the pellet in a low-salt elution buffer (e.g., TE buffer or nuclease-free water) and incubating at 56-70°C.

-

Recovery: The tube is centrifuged one final time, and the supernatant containing the purified HBV DNA is carefully transferred to a new tube for storage at -20°C.

Nested PCR Amplification of the HBV S Gene

Principle: A highly sensitive two-step PCR method to amplify the S gene region, which contains the 'a' determinant, even from samples with low viral loads. The first PCR uses an outer set of primers, and the product is then used as a template for a second PCR with an inner (nested) set of primers.

Protocol Overview:

-

First Round PCR:

-

A reaction mixture is prepared containing: 1X PCR buffer, MgCl₂, dNTPs, the outer forward and reverse primers (e.g., targeting regions flanking the S gene), Taq DNA polymerase, and 2-5 µL of extracted HBV DNA.

-

Thermal cycling is performed:

-

Initial Denaturation: 95°C for 5-10 minutes.

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 30 seconds (temperature is primer-dependent).

-

Extension: 72°C for 1 minute.

-

-

Final Extension: 72°C for 7-10 minutes.

-

-

-

Second Round (Nested) PCR:

-

A new reaction mixture is prepared with the same components as the first, but using the inner (nested) primers specific to a sequence within the first-round amplicon.

-

1-2 µL of the product from the first-round PCR is used as the template.

-

Thermal cycling is performed using similar conditions to the first round, often with a similar or slightly higher annealing temperature.

-

-

Verification: The final PCR product is analyzed by agarose (B213101) gel electrophoresis to confirm the amplification of a DNA fragment of the expected size.

Sanger Sequencing and Mutation Analysis

Principle: To determine the precise nucleotide sequence of the amplified S gene to identify mutations.

Protocol Overview:

-

PCR Product Purification: The nested PCR product is purified from the gel or directly from the reaction tube using a commercial kit to remove primers, dNTPs, and polymerase.

-

Cycle Sequencing Reaction: The purified PCR product is used as a template in a reaction containing a sequencing primer (one of the nested primers), DNA polymerase, and fluorescently labeled dideoxynucleoside triphosphates (ddNTPs).

-

Capillary Electrophoresis: The products of the cycle sequencing reaction are separated by size using an automated capillary electrophoresis sequencer. A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the terminating nucleotide at each position.

-

Sequence Analysis: The raw data (chromatogram) is analyzed using sequencing software. The obtained sequence is aligned with a known wild-type HBV reference sequence (e.g., from GenBank) to identify any nucleotide changes, which are then translated to determine the corresponding amino acid substitutions.

Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg Detection

Principle: A plate-based immunoassay to detect the presence of HBsAg in serum or plasma. This is critical for diagnosing infection and can be affected by escape mutations that alter antibody binding sites.

Protocol Overview (Sandwich ELISA):

-

Coating: Microwell plates are pre-coated with a monoclonal anti-HBs capture antibody.

-

Sample Addition: 50-100 µL of patient serum, along with positive and negative controls, are added to the wells. If HBsAg is present, it will bind to the capture antibody. The plate is incubated for 60-90 minutes at 37°C.

-

Washing: The plate is washed multiple times with a wash buffer to remove any unbound components from the serum.

-

Conjugate Addition: An enzyme-conjugated (e.g., horseradish peroxidase - HRP) polyclonal anti-HBs antibody is added to each well. This "detection" antibody binds to a different epitope on the captured HBsAg, forming a "sandwich". The plate is incubated again.

-

Washing: A second wash step removes any unbound conjugate.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme converts the substrate, leading to a color change (typically blue). The plate is incubated in the dark for 15-30 minutes.

-

Stopping Reaction: A stop solution (e.g., sulfuric acid) is added, which stops the reaction and changes the color to yellow.

-

Reading: The absorbance (optical density) of each well is measured using a microplate reader at 450 nm. The absorbance of the sample is compared to the cut-off value calculated from the controls to determine if the result is positive or negative for HBsAg.

Conclusion and Future Directions

The molecular intricacies of the HBV replication cycle, particularly the persistence of cccDNA, make the virus a formidable therapeutic challenge. While vaccination has been highly effective, the selection pressure it exerts has led to the inevitable emergence of vaccine escape mutants. The G145R mutation is a prominent example, but a growing spectrum of mutations within the 'a' determinant and other regions of HBsAg pose a continuous threat to global HBV control efforts.

For drug development professionals and researchers, key future directions include:

-

Developing next-generation vaccines: This may involve including additional antigens (e.g., Pre-S1/Pre-S2) or using different platforms to elicit a broader and more robust immune response that is less susceptible to single point mutations.

-

Improving diagnostics: Assays must be continually evaluated and updated to ensure they can detect clinically relevant HBsAg mutants to prevent false-negative results, especially in blood screening.

-

Targeting cccDNA: The ultimate goal for a curative therapy is the elimination or silencing of the cccDNA minichromosome. Research into novel agents that can degrade, destabilize, or epigenetically silence cccDNA is of paramount importance.

Continuous molecular surveillance to monitor the prevalence and spread of escape mutants is essential to inform public health policy, guide vaccine design, and ensure the long-term success of HBV eradication programs.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. An improved method for the isolation of hepatitis B virus DNA from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid purification of hepatitis B virus DNA from serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ctkbiotech.com [ctkbiotech.com]

- 7. genomica.uaslp.mx [genomica.uaslp.mx]

- 8. biorxiv.org [biorxiv.org]

- 9. An Oxford Nanopore Technology-Based Hepatitis B Virus Sequencing Protocol Suitable For Genomic Surveillance Within Clinical Diagnostic Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cfdamp.nic.in [cfdamp.nic.in]

- 11. Development and evaluation of a semi-nested PCR technique for amplification and determination of different surface gene variation patterns in patients with chronic HBV infection: development of an amplification method for HBV S gene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. assaygenie.com [assaygenie.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Site-directed mutagenesis of hepatitis B surface antigen sequence at codon 160 from arginine to lysine for conversion of subtypic determinant from r to w - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ice-hbv.org [ice-hbv.org]

Enhancing Hepatitis B Vaccine Immunogenicity: A Technical Guide to Novel Adjuvants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to control hepatitis B virus (HBV) infection hinges on effective vaccination. Standard vaccines, while successful, primarily rely on aluminum-based adjuvants (alum), which induce a predominantly humoral (Th2-biased) immune response.[1][2] This can be insufficient for certain populations, including older adults, immunocompromised individuals, and those with chronic kidney disease, who exhibit lower seroprotection rates.[3][4] The quest for enhanced vaccine efficacy has led to the exploration of novel adjuvants designed to elicit a more robust and comprehensive immune response, including stronger T-cell (Th1-type) immunity, which is crucial for clearing established infections.[5] This technical guide provides an in-depth overview of promising new adjuvants, detailing their mechanisms of action, summarizing key immunogenicity data, and outlining relevant experimental protocols.

Toll-Like Receptor (TLR) Agonists: Activating Innate Immunity

TLR agonists are potent activators of the innate immune system, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), which in turn shapes a strong adaptive immune response.[6][7]

TLR9 Agonists (CpG Oligodeoxynucleotides)

CpG oligodeoxynucleotides (ODNs) are synthetic DNA sequences that mimic microbial DNA and are recognized by TLR9.[8] The approved hepatitis B vaccine, HEPLISAV-B®, utilizes the CpG 1018 adjuvant.[3][9] Clinical trials have demonstrated that HEPLISAV-B achieves higher and earlier seroprotection rates compared to alum-adjuvanted vaccines.[10][11] For instance, seroprotective antibody levels were observed in 90.0%–100.0% of individuals who received the CpG-adjuvanted vaccine, in contrast to 70.5%–90.2% of those who received the Engerix-B vaccine.[10] In a study involving people living with HIV, a three-dose series of the HepB-CpG vaccine resulted in protective antibody levels in all participants.[12]

Signaling Pathway for TLR9 Agonists (CpG ODN)

Caption: TLR9 activation by CpG ODN in the endosome initiates a MyD88-dependent signaling cascade.

TLR7 and TLR7/8 Agonists

TLR7 and TLR8 are intracellular receptors that recognize single-stranded viral RNA. Small molecule agonists of these receptors, such as imiquimod (B1671794) and resiquimod (B1680535) (R848), have shown potential as vaccine adjuvants.[13] A novel TLR7 agonist, T7-EA, when combined with an alum adjuvant and recombinant HBsAg, induced a potent HBsAg-specific Th1 immune response in mice.[14] Similarly, the TLR7/8 agonist 3M-052, when formulated with alum, has been shown to be a promising adjuvant for an HIV vaccine, inducing robust antibody and T-cell responses.[15][16]

TLR4 Agonists (MPL)

Monophosphoryl lipid A (MPL) is a detoxified derivative of lipopolysaccharide (LPS) that activates TLR4.[9] The Adjuvant System 04 (AS04), a combination of MPL and alum, is used in the Fendrix this compound, which is approved for use in specific patient populations such as those with renal insufficiency.[4][17] AS04 enhances the immune response by triggering local cytokine production and increasing the activation of APCs.[17] Studies have shown that AS04-adjuvanted HBV vaccines are highly immunogenic in dialysis patients.[18][19]

Saponin-Based Adjuvants: The Case of QS-21

QS-21 is a purified saponin (B1150181) extracted from the bark of the Quillaja saponaria tree.[20][21] It is known for its ability to induce both a strong antibody (Th2) and cell-mediated (Th1) immune response.[22] QS-21 is a component of the AS01 adjuvant system, which also includes MPL in a liposomal formulation.[22][23] This combination has been shown to be highly effective in various vaccine candidates.[23] QS-21 is thought to act on APCs, enhancing antigen uptake and presentation.[22]

Nanoparticle-Based Adjuvants and Delivery Systems

Nanoparticles can serve as both adjuvants and delivery systems, protecting the antigen from degradation and facilitating its uptake by APCs.[24][25]

Chitosan Nanoparticles

Chitosan is a biocompatible and biodegradable polysaccharide.[26] Chitosan-based nanoparticles have been shown to efficiently associate with recombinant HBsAg, leading to a sustained release of the antigen.[26] In a murine model, these nanoparticles induced anti-HBsAg IgG levels that were nine times higher than the conventional alum-adjuvanted vaccine.[26]

Silica-Based Nanoparticles

Core-shell silica-layered double hydroxide (B78521) (SiO2@LDH) nanoparticles have been investigated as an adjuvant for a hepatitis B DNA vaccine.[27] These nanoparticles were shown to enhance the expression of IFN-γ, IL-6, and MHC II in macrophages.[27] In vivo studies in mice demonstrated that the DNA vaccine loaded onto these nanoparticles induced a significantly higher serum antibody response and promoted a Th1-polarized T-cell response compared to the naked DNA vaccine.[27]

Quantitative Immunogenicity Data

The following tables summarize key quantitative data from studies evaluating novel adjuvants for hepatitis B vaccines.

Table 1: Seroprotection Rates and Antibody Titers for TLR Agonist Adjuvants

| Adjuvant | Vaccine | Population | Seroprotection Rate (%) | Geometric Mean Titer (GMT) (mIU/mL) | Comparator | Comparator Seroprotection Rate (%) | Comparator GMT (mIU/mL) | Reference |

| CpG 1018 | HepB-CpG | Healthy Adults | 90.0 - 100.0 | Not consistently reported | Engerix-B (Alum) | 70.5 - 90.2 | Not consistently reported | [10] |

| CpG 2395 | Engerix-B | BALB/c mice | S/N ratio: 14.1 | Not applicable | Engerix-B (Alum) | S/N ratio: 3.22 | Not applicable | [28] |

| AS04 (MPL + Alum) | Fendrix | Healthy Non-responders | 97.5 | Not reported | Engerix-B (Alum) | 68.0 | Not reported | [4] |

| AS04 (MPL + Alum) | HBV-AS04 | Dialysis Patients | 81.5 | 384.9 | Not applicable | Not applicable | Not applicable | [18] |

Table 2: Immunogenicity of Nanoparticle-Based Adjuvants

| Adjuvant | Vaccine | Model | Key Finding | Comparator | Reference |

| Chitosan Nanoparticles | rHBsAg | Mice | 9-fold higher anti-HBsAg IgG levels | Alum-adsorbed vaccine | [26] |

| SiO2@LDH Nanoparticles | HBV DNA vaccine | BALB/c mice | Higher serum antibody response and Th1 polarization | Naked DNA vaccine | [27] |

Experimental Protocols

This section provides a generalized overview of methodologies commonly employed in the evaluation of novel vaccine adjuvants.

General Experimental Workflow

Caption: A typical workflow for preclinical evaluation of novel vaccine adjuvants.

Vaccine Formulation

-

Antigen: Recombinant hepatitis B surface antigen (HBsAg) is commonly used. The concentration is typically specified (e.g., 10-20 µ g/dose ).[3]

-

Adjuvant: The novel adjuvant is mixed with the antigen. For nanoparticle formulations, this involves loading the antigen onto or into the nanoparticles.[24] The final concentration of the adjuvant is a critical parameter.

-

Buffer: The formulation is prepared in a physiologically compatible buffer, such as phosphate-buffered saline (PBS).

Animal Immunization Studies

-

Animal Model: BALB/c mice are a frequently used model for immunogenicity studies.[29][30]

-

Groups: Typically include a control group (e.g., PBS), a group receiving the antigen with a conventional adjuvant (e.g., alum), and one or more groups receiving the antigen with the novel adjuvant(s).

-

Administration: Immunizations are often administered intramuscularly or subcutaneously.

-

Schedule: A prime-boost strategy is common, with immunizations at day 0 and subsequent boosts at intervals such as 2 or 4 weeks.[14]

Immunological Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the titers of HBsAg-specific antibodies (e.g., total IgG, IgG1, IgG2a) in the serum of immunized animals. The ratio of IgG2a to IgG1 can indicate the Th1/Th2 bias of the immune response.

-

Enzyme-Linked Immunospot (ELISpot) Assay: Used to quantify the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ, IL-4) in splenocytes restimulated with HBsAg in vitro.

-

Flow Cytometry: Can be used to characterize and quantify different T-cell populations (e.g., CD4+, CD8+) and their activation status.

Conclusion